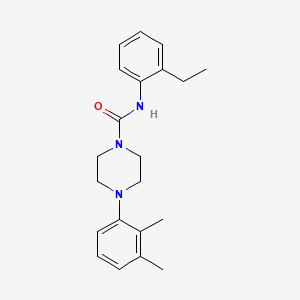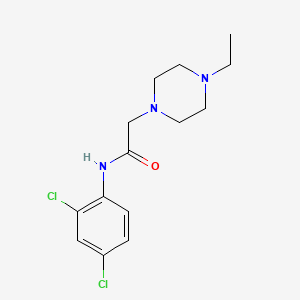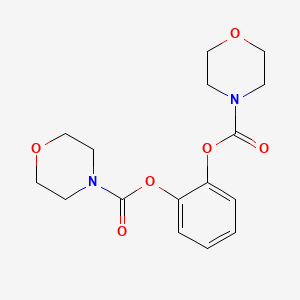
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years. It was first synthesized by a team of researchers at Upjohn in the 1970s, but it was never developed for clinical use. U-47700 is a potent agonist of the μ-opioid receptor, which is responsible for producing the analgesic effects of opioids.
作用机制
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide is a potent agonist of the μ-opioid receptor, which is responsible for producing the analgesic effects of opioids. When 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This inhibition leads to a decrease in the perception of pain and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide produces a range of biochemical and physiological effects. It produces analgesia, sedation, and euphoria. It also produces respiratory depression, which can be life-threatening in high doses. 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide can also cause nausea, vomiting, and constipation.
实验室实验的优点和局限性
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the μ-opioid receptor, which makes it useful for studying the effects of opioids on the brain and body. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has several limitations. It is highly addictive and can be lethal in high doses. It is also illegal in many countries, which can limit its availability for use in lab experiments.
未来方向
There are several future directions for research on 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide. One direction is the development of new medications for pain management that are less addictive and have fewer side effects than traditional opioids. Another direction is the development of new treatments for opioid-induced respiratory depression. Finally, research on the long-term effects of 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide on the brain and body is needed to fully understand the risks associated with its use.
合成方法
The synthesis of 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide involves the reaction of 4-chlorobutyryl chloride with 2,3-dimethylphenethylamine to form the intermediate 4-(2,3-dimethylphenyl)-1-butyrylpiperazine. This intermediate is then reacted with 2-ethylphenylamine to form 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide. The synthesis of 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide is relatively simple and can be performed in a laboratory setting.
科学研究应用
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has been used in scientific research to study the effects of opioids on the brain and body. It has been used to study the mechanism of action of opioids and to develop new medications for pain management. 4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has also been used to study the effects of opioids on the respiratory system and to develop new treatments for opioid-induced respiratory depression.
属性
IUPAC Name |
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-4-18-9-5-6-10-19(18)22-21(25)24-14-12-23(13-15-24)20-11-7-8-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYUMMJCUTPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)

![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)




![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)